2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide
Description
2-Naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative featuring a naphthalen-2-yloxy group at the α-position of the acetamide backbone and a 2,2,2-trifluoroethyl substituent on the nitrogen atom. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the naphthalen-2-yloxy moiety contributes to aromatic interactions in biological systems. Such compounds are often explored for pharmaceutical applications, including cytotoxicity and enzyme modulation .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)9-18-13(19)8-20-12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNCTBILTAQIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2-naphthol with 2,2,2-trifluoroethylamine in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used acylating agents include acetic anhydride or acetyl chloride, and the reaction is often catalyzed by a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of 2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide
Structural Differences: Replaces the trifluoroethyl group with a morpholinoethyl moiety. Biological Activity: Exhibits cytotoxic effects comparable to cisplatin (IC₅₀ = 3.16 µM/mL against HeLa cells). The morpholino group may enhance solubility but reduce metabolic stability compared to the trifluoroethyl analog . Synthesis: Prepared via coupling reactions involving naphthoxyacetic acid and morpholinoethylamine, followed by purification via silica chromatography .
2-Chloro-N-(2,2,2-Trifluoroethyl)acetamide
Structural Differences : Substitutes the naphthalen-2-yloxy group with a chlorine atom.
Physicochemical Properties : Molecular weight = 175.54 g/mol; CAS 170655-44-4. Synthesized via amide bond formation between chloroacetic acid and 2,2,2-trifluoroethylamine, yielding a liquid product .
Applications : Intermediate in pesticide and pharmaceutical synthesis, particularly for acaricides and insecticides .
N-([1,1'-Biphenyl]-2-yl)-2-(Naphthalen-2-yloxy)acetamide
Structural Differences: Features a biphenyl group instead of trifluoroethyl. Properties: Molecular formula C₂₄H₁₉NO₂ (CAS 426266-19-5).
2-Bromo-N-(2,2,2-Trifluoroethyl)acetamide
Structural Differences: Bromine replaces the naphthalen-2-yloxy group. Synthesis: Produced via Pd-catalyzed α-arylation of trimethylsilyl enolates, achieving 86% yield. Purity = 95% .
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-Naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C14H14F3N1O2
- Molecular Weight : 283.26 g/mol
- CAS Number : 1171331-39-7
- IUPAC Name : 2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide
The compound exhibits significant biological activity through various mechanisms, primarily targeting specific enzymes and receptors. Its structure allows it to interact with the active sites of proteins involved in critical pathways such as apoptosis and cell proliferation.
Biological Activity Overview
-
Anticancer Properties :
- Recent studies have indicated that compounds similar to 2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide can inhibit cell growth in cancer cell lines by modulating apoptotic pathways. For instance, analogs targeting CDK5 have shown potential in sensitizing pancreatic cancer cells to apoptosis-inducing agents like navitoclax .
- Enzyme Inhibition :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Case Study: CDK5 Inhibition
A study focused on the inhibition of CDK5 revealed that analogs of the compound could selectively inhibit this kinase, leading to reduced levels of Mcl-1, a protein that promotes cell survival in cancer cells. This selectivity is crucial for developing targeted therapies with fewer side effects .
Case Study: Tyrosinase Inhibition
Another investigation highlighted the compound's structural analogs as effective inhibitors of tyrosinase, with IC50 values comparable to established inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at skin lightening and treating hyperpigmentation .
Q & A
Q. What are the established synthetic routes for 2-naphthalen-2-yloxy-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction progress be monitored?
The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, naphthol derivatives (e.g., 2-naphthol) are reacted with propargyl bromide or chloroacetamide intermediates in the presence of a base like K₂CO₃ in DMF or acetonitrile. Reaction progress is typically monitored using thin-layer chromatography (TLC), with purification steps omitted for crude product isolation .
Q. What standard analytical methods are used to characterize this compound?
Routine characterization includes nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. These methods align with regulatory guidelines for analytical method validation (AMV) .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
Solubility is tested in common solvents (e.g., DMSO, acetonitrile) via gravimetric or spectrophotometric methods. Stability studies under varying pH, temperature, and light exposure are conducted using HPLC to track degradation products .
Q. What safety precautions are recommended during handling?
Follow standard protocols for acetamide derivatives: use personal protective equipment (PPE), avoid inhalation/ingestion, and store in airtight containers at room temperature. Refer to safety data sheets (SDS) for analogous compounds, which recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. How can structural contradictions in spectral data (e.g., NMR shifts) be resolved?
Discrepancies may arise from conformational flexibility or impurities. Advanced techniques like 2D NMR (COSY, NOESY) or single-crystal X-ray diffraction (SC-XRD) can resolve ambiguities. For example, SC-XRD was used to confirm the stereochemistry of related acetamides .
Q. What strategies optimize yield in large-scale synthesis?
Reaction parameters (temperature, solvent polarity, base strength) must be systematically varied. Evidence from similar compounds shows that refluxing in mixed solvents (e.g., xylene/water) with NaN₃ improves azide intermediate formation, while phase-transfer catalysts enhance cyclization efficiency .
Q. How does the trifluoroethyl group influence bioactivity and pharmacokinetics?
The CF₃ group enhances metabolic stability and membrane permeability via electron-withdrawing effects. Computational docking studies (e.g., molecular dynamics simulations) can predict binding interactions with targets like enzymes or receptors, as demonstrated in fluorinated acetamide analogs .
Q. What in silico tools are suitable for predicting environmental persistence or toxicity?
Use QSAR models or software like EPI Suite to estimate biodegradation half-lives. Experimental validation via soil/water microcosm studies is critical, as seen in environmental fate analyses of chloroacetamide herbicides .
Q. How to address contradictory bioactivity data across studies?
Variability may stem from assay conditions (e.g., cell lines, solvent concentrations). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and ensure compound purity via HPLC-MS. Patent literature (e.g., EP3150575) highlights the need for enantiomeric purity in activity studies .
Q. What role does fluorine play in the compound’s conformational dynamics?
Fluorine’s stereoelectronic effects restrict rotational freedom, stabilizing specific conformations. ¹⁹F NMR or X-ray crystallography can map these effects, as shown in studies of trifluoroethyl-containing pharmaceuticals .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring (TLC) and intermediate characterization to minimize side products .
- Data Validation : Cross-reference spectral data with published analogs (e.g., 2-chloro-N-phenylacetamides) to confirm assignments .
- Biological Assays : Include positive/negative controls and replicate experiments to ensure reproducibility, particularly for antimicrobial or enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
